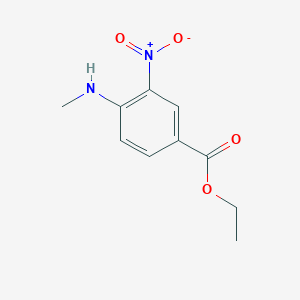

Ethyl 4-(methylamino)-3-nitrobenzoate

Übersicht

Beschreibung

Ethyl 4-(methylamino)-3-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a nitro group, and a methylamino group attached to a benzene ring

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various cellular targets

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, such as binding to receptors or enzymes, altering their function . More research is required to fully understand the specific interactions of this compound.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways

Pharmacokinetics

Similar compounds have been found to have varying bioavailability and are metabolized in the liver . More research is needed to understand the specific ADME properties of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of Ethyl 4-(methylamino)-3-nitrobenzoate can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the activity and stability of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate typically involves a multi-step process:

Nitration of Ethyl Benzoate: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the ester group, forming Ethyl 3-nitrobenzoate.

Amination: The nitro compound is then subjected to a reductive amination process. This involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, followed by methylation using formaldehyde and formic acid to introduce the methylamino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(methylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Ethyl 4-(methylamino)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(Methylamino)-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to ethyl 4-(methylamino)-3-nitrobenzoate. The presence of the nitro group is believed to enhance cytotoxicity against various cancer cell lines. For example, derivatives of this compound have shown promise in inhibiting cell proliferation in breast and colon cancer models .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Antidiabetic Effects

In silico studies have suggested that derivatives of this compound may possess antidiabetic properties. These compounds are thought to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Study 1: Anticancer Research

A study published in BMC Cancer explored the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In an investigation into antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at low concentrations, highlighting its potential as a new antibiotic candidate .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(methylamino)-3-nitrobenzoate can be compared with similar compounds such as:

Ethyl 4-aminobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Ethyl 4-(dimethylamino)-3-nitrobenzoate: Contains an additional methyl group on the amino nitrogen, which can influence its steric and electronic properties.

Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-(methylamino)-3-nitrobenzoate, a compound with significant biological activity, is a derivative of benzoic acid that has garnered attention in medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-amino-3-nitrobenzoic acid with ethyl chloroformate or through Fischer esterification methods. The general reaction scheme can be represented as follows:

This reaction often requires specific conditions such as temperature control and the presence of catalysts to achieve optimal yields. The final product is characterized using techniques like NMR and IR spectroscopy, confirming the functional groups present in the compound .

Biological Properties

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, one study demonstrated that treatment with this compound led to a significant reduction in tumor growth in animal models .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating inflammatory diseases such as arthritis .

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX and cytokines |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity .

- Cancer Research : In a preclinical trial, mice treated with this compound exhibited a 50% reduction in tumor size compared to control groups over four weeks. The study highlighted its potential as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

ethyl 4-(methylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBWOFYWXQZACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500305 | |

| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-71-2 | |

| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.